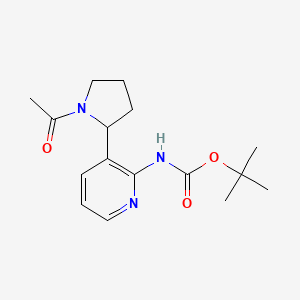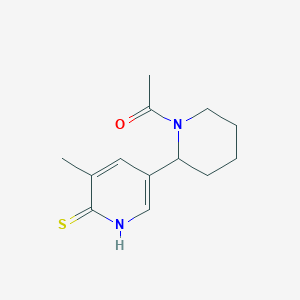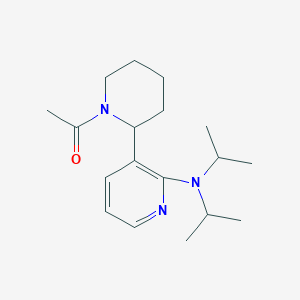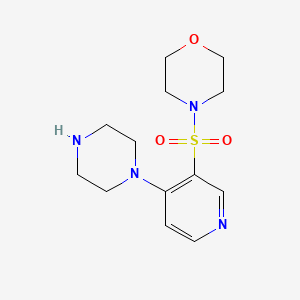
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazole ring. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylate with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, and reagents such as sodium borohydride (NaBH4) at low temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with similar structural features.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: A simpler oxadiazole compound used in various chemical reactions.
Uniqueness
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of oxadiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H8N4O3 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-7(11-15-5)4-12-3-2-6(10-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
UDYDRWZGKFAHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)CN2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)




